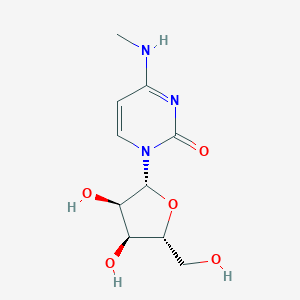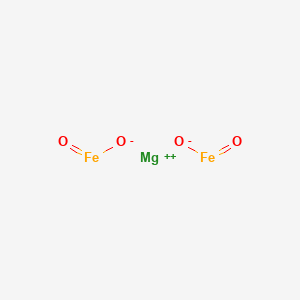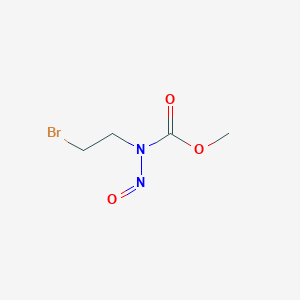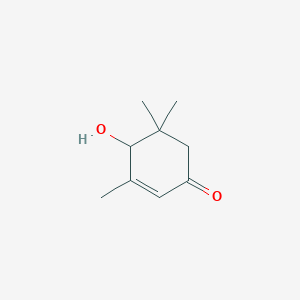
4-Hydroxy-3,5,5-trimethylcyclohex-2-enone
Descripción general
Descripción
4-Hydroxy-3,5,5-trimethylcyclohex-2-enone, also known as HTCC, is a cyclic ketone that has gained significant attention in the scientific community due to its unique properties. It is a colorless and odorless powder that is soluble in water, ethanol, and ether. HTCC is widely used in various fields, including food packaging, drug delivery systems, and biomedical applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 4-Hydroxy-3,5,5-trimethylcyclohex-2-enone has been synthesized through various methods, highlighting its importance as a chemical compound. One method involves the rearrangement of epoxy ketone under anhydrous conditions, yielding a 42% yield (Chapuis & Saint‐Léger, 2010). Another approach includes a chemoenzymatic synthesis starting from 3-methoxycyclohex-2-en-1-one, demonstrating its versatility in chemical processes (Demir & Seşenoğlu, 2002).
Bioactive Properties and Applications
- The compound has been studied for its bioactive properties and potential applications. For instance, cytochromes P450 have been shown to selectively oxidize carotenoid-derived aroma compounds, including derivatives of 4-Hydroxy-3,5,5-trimethylcyclohex-2-enone, under mild conditions (Litzenburger & Bernhardt, 2016).
Advances in Organic Synthesis
- The compound has found significant use in the field of organic synthesis. It's been employed in the one-pot synthesis of various derivatives, demonstrating its utility in creating complex organic molecules (Song et al., 2015). Moreover, its derivatives are crucial for synthesizing natural products, as evidenced by studies on methyl-substituted hydroxycyclohexenones (Meister, Nieger, & Bräse, 2012).
Medicinal Chemistry and Drug Development
- In the realm of medicinal chemistry, derivatives of 4-Hydroxy-3,5,5-trimethylcyclohex-2-enone have shown potential. For example, a study on cyclohexane derivatives, including those related to 4-Hydroxy-3,5,5-trimethylcyclohex-2-enone, indicated their potential in pharmaceutical applications, particularly in understanding their mechanism of action as anticancer agents (Kokila, Kiran, & Ramakrishna, 2017).
Propiedades
Número CAS |
14203-59-9 |
|---|---|
Nombre del producto |
4-Hydroxy-3,5,5-trimethylcyclohex-2-enone |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h4,8,11H,5H2,1-3H3 |
Clave InChI |
RLDREDRZMOWDOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)CC(C1O)(C)C |
SMILES canónico |
CC1=CC(=O)CC(C1O)(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

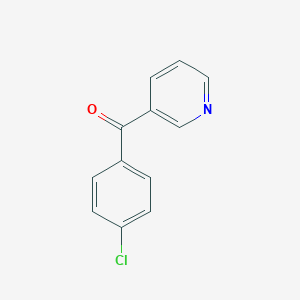
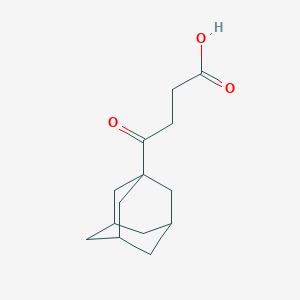
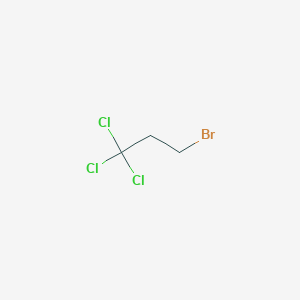
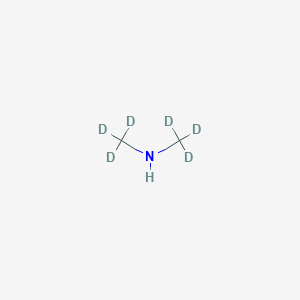
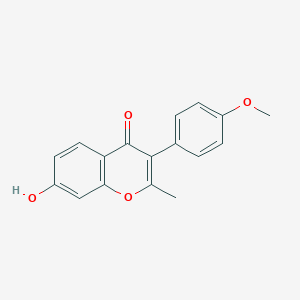
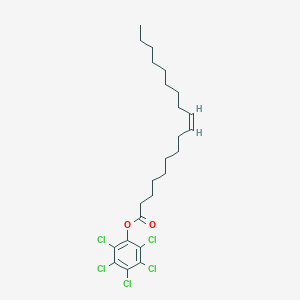
![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)
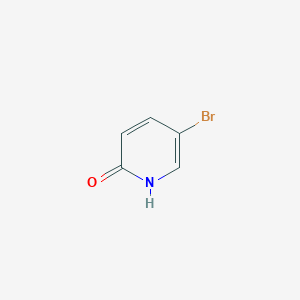
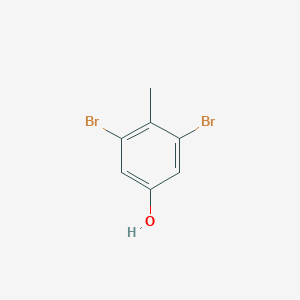
![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)
